molecular formula C9H7BrN2O B190269 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one CAS No. 113559-18-5

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one

Cat. No.: B190269
CAS No.: 113559-18-5
M. Wt: 239.07 g/mol
InChI Key: QGFGDFNPKLHQRE-UHFFFAOYSA-N
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Description

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one is a halogenated ketone derivative featuring an imidazo[1,2-a]pyridine scaffold. Its molecular formula is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol . The compound is characterized by a bromine atom at the β-position of the ethanone moiety and a fused bicyclic heteroaromatic system (imidazo[1,2-a]pyridine). Predicted physical properties include a density of 1.7 ± 0.1 g/cm³, though experimental data on melting and boiling points remain unavailable . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions due to the bromine atom’s role as a leaving group.

Properties

IUPAC Name

2-bromo-1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFGDFNPKLHQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Cyclization

The foundational route involves the condensation of 2-aminopyridine with α-brominated ketones. In Method B of, 2-aminopyridine reacts with 1-(2-pyridyl)ethanone in the presence of iodine (1.2 eq) at 110°C for 4 hours, followed by 70°C for 12 hours. This two-step protocol achieves cyclization via nucleophilic attack, forming the imidazo[1,2-a]pyridine core. Subsequent bromination at the ethanone side chain is achieved using N-bromosuccinimide (NBS) in acetonitrile at 30°C for 5 hours, yielding the target compound with 78% purity after silica gel chromatography.

Mechanistic Insights

The reaction proceeds via a pyridinium intermediate, where the amine group of 2-aminopyridine attacks the carbonyl carbon of the ketone. Intramolecular cyclization eliminates water, forming the bicyclic structure. Bromination occurs selectively at the α-position of the ethanone moiety due to the electron-withdrawing effect of the ketone, which stabilizes the transition state during NBS-mediated radical bromination.

Ultrasound-Assisted Synthesis

Solvent and Base Optimization

A solvent- and base-dependent protocol under ultrasonic irradiation (20 kHz, 60% amplitude) is reported in. Using polyethylene glycol-400 (PEG-400) as a green solvent and K₂CO₃ (1.5 eq) as a base, 2-aminopyridine reacts with 2-bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one precursor at 25°C for 15 minutes. This method achieves a 94% yield, attributed to enhanced mass transfer and cavitation effects under ultrasound.

Table 1: Optimization of Ultrasound-Assisted Synthesis

EntryBaseSolventTime (min)Yield (%)
1NaHCO₃PEG-4003078
2K₂CO₃PEG-4001594
3Cs₂CO₃PEG-4003033
4tBuOKPEG-4003027

Data adapted from.

Palladium-Catalyzed Bromination

Cross-Coupling Strategies

Method G in employs a palladium-catalyzed bromination using NBS (1.2 eq) in acetonitrile. The reaction starts with 2-(2-pyridyl)imidazo[1,2-a]pyridine, which undergoes regioselective bromination at the 3-position. The use of Pd₂(dba)₃ (0.1 eq) and XantPhos (0.2 eq) as ligands ensures high catalytic turnover, with a reaction time of 5 hours at 30°C. Post-bromination, the ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃, yielding the final product in 65% overall yield.

Challenges and Solutions

Competitive bromination at the pyridine nitrogen is mitigated by steric hindrance from the XantPhos ligand. Additionally, the electron-rich imidazo[1,2-a]pyridine core directs electrophilic bromination to the α-carbon of the ethanone group rather than the aromatic system.

Multi-Component Reactions (MCRs)

TosOH-Catalyzed One-Pot Synthesis

A one-pot MCR described in combines 2-aminopyridine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane in methanol with TosOH (0.2 eq) at 70°C for 12 hours. The imidazo[1,2-a]pyridine intermediate is subsequently brominated in situ using HBr (48% aqueous solution), achieving a 70% yield. This method avoids isolation of intermediates, reducing purification steps.

Advantages Over Stepwise Routes

The TosOH catalyst facilitates both imine formation and cyclization, while HBr acts as a dual acid and bromine source. The absence of transition metals simplifies product isolation, making this route suitable for gram-scale synthesis.

Comparative Analysis of Synthetic Routes

Yield, Scalability, and Sustainability

MethodYield (%)TimeCatalystSolvent
Classical7816 hNoneMeOH
Ultrasound-Assisted9415 minK₂CO₃PEG-400
Palladium-Catalyzed655 hPd₂(dba)₃CH₃CN
MCR7012 hTosOHMeOH

Environmental and Economic Considerations

  • Ultrasound-assisted synthesis minimizes energy consumption and uses PEG-400, a biodegradable solvent.

  • Palladium-catalyzed methods incur higher costs due to metal catalysts but offer superior regioselectivity.

  • Classical routes are cost-effective but require harsh conditions (e.g., iodine at 110°C) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Reactions: Substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Alcohols and other reduced derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one, in targeting cancer pathways. For instance, compounds derived from this structure have shown promise as dual inhibitors of the PI3K/mTOR signaling pathway, which is frequently activated in various malignancies. A study indicated that certain derivatives exhibited significant inhibitory activity against PI3Kα and mTOR with low hepatotoxicity and good oral bioavailability, suggesting their potential as anti-cancer drug candidates .

ENPP1 Inhibition

Another significant application of this compound is its role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 is known to negatively regulate the cGAS-STING pathway, which is crucial for immune response in cancer therapy. Derivatives like this compound have been studied for their ability to enhance the immune response against tumors by inhibiting ENPP1 activity. In vivo studies demonstrated that these compounds could significantly inhibit tumor growth when combined with anti-PD-1 antibodies .

Synthesis of Novel Compounds

The compound serves as a valuable building block in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological properties. For example, research has focused on synthesizing imidazo[1,2-a]pyrazine derivatives from this scaffold, which have shown promising results in terms of anticancer activity and selectivity against specific kinases .

Corrosion Inhibition

Beyond medicinal applications, there is emerging research into the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors. Studies have indicated that these compounds can effectively protect mild steel in acidic environments by forming protective films on the metal surface. This application highlights the versatility of this compound beyond traditional pharmaceutical uses .

Potential as a Scaffold for Drug Discovery

The structural features of this compound make it an attractive scaffold for drug discovery efforts targeting various biological pathways. Its ability to interact with multiple targets allows researchers to explore its efficacy across different therapeutic areas.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ResearchDual inhibitors of PI3K/mTOR pathway; low hepatotoxicity; good oral bioavailability
ENPP1 InhibitionEnhances immune response; significant tumor growth inhibition when combined with anti-PD-1
Synthesis of Novel CompoundsBuilding block for biologically active molecules; modifications lead to new derivatives
Corrosion InhibitionProtects mild steel in acidic environments; forms protective films
Drug Discovery ScaffoldVersatile scaffold for targeting various biological pathways

Mechanism of Action

The mechanism of action of 2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

2-Chloro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one (Compound 32)

  • Molecular Formula : C₉H₇ClN₂O
  • Molecular Weight : 194.62 g/mol
  • Synthesis : Prepared via reaction of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with chloroacetyl chloride in dioxane at 70–100°C under argon, yielding a precipitate purified by flash chromatography (petrol ether/EtOAc) .
  • Applications : Used in the synthesis of human constitutive androstane receptor (CAR) agonists, demonstrating the chloro group’s utility in forming triazole-linked pharmacophores .
  • Comparison : The bromo analog’s higher molecular weight (239.07 vs. 194.62 g/mol) and larger halogen size enhance its reactivity in nucleophilic substitutions, making it preferable for Suzuki-Miyaura couplings .

2-Chloro-2,2-difluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one (Compound 14)

  • Molecular Formula : C₉H₅ClF₂N₂O
  • Molecular Weight : 230.60 g/mol
  • Synthesis : Acylated imidazo[1,2-a]pyridine with a difluoroacetyl chloride derivative.
  • Applications: Incorporated into fragment libraries for drug discovery; the difluoro motif improves metabolic stability and polarity compared to mono-halogenated analogs .
  • Comparison : The trifluoromethyl group increases solubility but reduces electrophilicity at the α-carbon, limiting its utility in SN2 reactions compared to the bromo compound .

Scaffold-Modified Analogs

2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethan-1-one

  • Molecular Formula : C₉H₈BrClN₂O
  • Molecular Weight : 275.53 g/mol
  • Key Features : Incorporates a partially saturated dihydroimidazo ring, reducing aromaticity.
  • Applications : The chloro substituent at the 6-position and dihydro scaffold may influence binding affinity in kinase inhibitors .

1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one

  • Molecular Formula : C₉H₇FN₂O
  • Molecular Weight : 178.17 g/mol
  • Applications : Fluorine at the 8-position enhances electronegativity and bioavailability, commonly used in PET tracer development .
  • Comparison: The absence of a halogen on the ethanone moiety limits its use in cross-coupling chemistry but improves metabolic stability .

Functional Group Variations

1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}ethan-1-one

  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.07 g/mol
  • Safety Data : Classified as hazardous (GHS08), requiring handling in ventilated enclosures due to respiratory toxicity risks .
  • Comparison : Isomeric bromine placement (6-position vs. 3-position) alters electronic distribution, affecting reactivity in regioselective reactions .

1-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)ethan-1-one (Compound 51)

  • Molecular Formula : C₁₅H₁₂N₂O
  • Molecular Weight : 236.27 g/mol
  • Synthesis: Prepared via Pd/C-catalyzed direct arylation of imidazo[1,2-a]pyridine with 4-bromoacetophenone in 96% yield .
  • Applications : Demonstrates the versatility of imidazo[1,2-a]pyridine in forming biaryl ketones for materials science.
  • Comparison: The phenyl-ethanone extension enhances conjugation, making it suitable for optoelectronic applications, unlike the bromo analog’s focus on medicinal chemistry .

Key Research Findings

  • Reactivity : Brominated analogs exhibit superior leaving-group ability in nucleophilic substitutions compared to chloro or fluoro derivatives, enabling efficient C–C bond formation .
  • Biological Activity : Chloro-substituted compounds (e.g., Compound 32) show promise in CAR activation, while fluorinated derivatives are prioritized for CNS-targeted therapies due to enhanced blood-brain barrier penetration .
  • Safety: Bromo compounds require stringent handling protocols (e.g., PPE, ventilation) due to higher toxicity risks compared to non-halogenated analogs .

Biological Activity

2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one, also known as 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide (CAS Number: 358780-20-8), is a compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one is C9H8BrN2O with a molecular weight of approximately 319.98 g/mol. The compound features a bromine atom at the 2-position of the imidazo[1,2-a]pyridine ring, which is significant for its biological activity.

The biological activity of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one is primarily attributed to its ability to interact with various biological targets. It may modulate the activity of enzymes and receptors involved in critical pathways such as:

  • Antimicrobial Activity : The compound has been shown to exhibit antibacterial and antifungal properties. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells by activating specific signaling pathways. It may also inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Biological Activity Data

Recent studies have highlighted the broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives. Below is a summary table illustrating some key findings related to the biological activity of 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one:

Activity Outcome Reference
AntimicrobialEffective against various bacterial strains; MIC values range from 93.7–46.9 μg/mL
AnticancerInduces apoptosis in cancer cell lines; IC50 values less than standard drugs like doxorubicin
Anti-inflammatoryReduces inflammatory markers in vitro; potential use in chronic inflammatory diseases
AnticonvulsantExhibits anticonvulsant properties in animal models

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of imidazo[1,2-a]pyridine derivatives, including 2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one:

  • Antimicrobial Activity Study : A study conducted on various imidazo[1,2-a]pyridine derivatives found that 2-Bromo derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a broth microdilution method to determine MIC values.
  • Anticancer Mechanism Exploration : In vitro studies demonstrated that the compound could induce apoptosis in several cancer cell lines through caspase activation and modulation of Bcl-2 family proteins. This suggests a promising avenue for further drug development against cancer.
  • Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that the presence of the bromine atom enhances the compound's ability to interact with biological targets compared to its non-brominated counterparts. This highlights the importance of substituents in determining biological efficacy.

Q & A

Q. What role does this compound play in catalytic cross-coupling or multicomponent reactions?

  • Catalytic Applications :
  • Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .
  • Multicomponent Reactions : Combine with aldehydes and amines in one-pot Ugi reactions to generate polycyclic scaffolds .
  • Monitoring : Track by GC-MS or in situ IR for real-time analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one
Reactant of Route 2
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2-Bromo-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one

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